Ethyl 4-[(2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}propanoyl)amino]benzoate
Overview
Description
Ethyl 4-[(2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}propanoyl)amino]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrimidine ring, and various functional groups such as acetylamino and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}propanoyl)amino]benzoate typically involves multiple steps, starting with the preparation of the pyrimidine ring and the benzoate ester. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as urea and β-ketoesters under acidic or basic conditions.
Introduction of Functional Groups: The acetylamino and hydroxy groups are introduced through selective reactions, such as acetylation and hydroxylation.
Thioester Formation: The thioester linkage is formed by reacting the pyrimidine derivative with a thiol compound.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}propanoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives
Hydrolysis: Carboxylic acids, amines
Scientific Research Applications
Ethyl 4-[(2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}propanoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}propanoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
DNA Interaction: Interacting with DNA to modulate gene expression and cellular functions.
Comparison with Similar Compounds
Ethyl 4-[(2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}propanoyl)amino]benzoate can be compared with similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the pyrimidine ring and thioester linkage, making it less complex.
Ethyl 4-hydroxybenzoate: Contains a hydroxy group but lacks the acetylamino and pyrimidine moieties.
Ethyl 4-(acetylamino)benzoate: Contains the acetylamino group but lacks the pyrimidine ring and thioester linkage.
The uniqueness of Ethyl 4-[(2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}propanoyl)amino]benzoate lies in its complex structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O6S/c1-4-28-17(27)11-5-7-12(8-6-11)20-14(24)9(2)29-18-21-15(25)13(16(26)22-18)19-10(3)23/h5-9H,4H2,1-3H3,(H,19,23)(H,20,24)(H2,21,22,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVHOSPYNDWZTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=NC(=C(C(=O)N2)NC(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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